molecular formula C10H12O4 B15328429 Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate

Cat. No.: B15328429
M. Wt: 196.20 g/mol
InChI Key: JGYRNOKGPXYAGS-UHFFFAOYSA-N
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Description

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate is an organic compound belonging to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate typically involves the reaction of 2,5-dimethylfuran with a suitable esterifying agent under controlled conditions. One common method includes the use of methyl acetoacetate as a starting material, which undergoes a condensation reaction with 2,5-dimethylfuran in the presence of a base catalyst such as sodium ethoxide. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives have shown potential as antimicrobial agents due to their ability to disrupt bacterial cell walls.

    Medicine: Research is ongoing into its potential use as a precursor for pharmaceutical compounds with anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of advanced materials, including polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in critical metabolic pathways, leading to antimicrobial or anticancer effects. The furan ring structure allows for strong binding interactions with target proteins, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-acetyl-2,5-dimethylfuran: A furan derivative with similar structural features but different functional groups.

    2,5-dimethylfuran: A simpler furan compound without the ester group.

Uniqueness

Methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate is unique due to its combination of the furan ring with an ester functional group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and material science.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

methyl 3-(2,5-dimethylfuran-3-yl)-3-oxopropanoate

InChI

InChI=1S/C10H12O4/c1-6-4-8(7(2)14-6)9(11)5-10(12)13-3/h4H,5H2,1-3H3

InChI Key

JGYRNOKGPXYAGS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)CC(=O)OC

Origin of Product

United States

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